molecular formula C10H14BrN B13231999 4-(1-bromoethyl)-N,N-dimethylaniline

4-(1-bromoethyl)-N,N-dimethylaniline

Cat. No.: B13231999
M. Wt: 228.13 g/mol
InChI Key: VEJZBALCBYPHLB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromoethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-bromoethyl)-N,N-dimethylaniline typically involves the bromination of 4-ethyl-N,N-dimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(1-hydroxyethyl)-N,N-dimethylaniline, 4-(1-cyanoethyl)-N,N-dimethylaniline, and various substituted amines.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is 4-ethyl-N,N-dimethylaniline.

Scientific Research Applications

4-(1-Bromoethyl)-N,N-dimethylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1-bromoethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromoethyl)benzoic acid
  • 4-Bromo-N,N-dimethylaniline
  • 4-(1-Bromoethyl)phenol

Uniqueness

4-(1-Bromoethyl)-N,N-dimethylaniline is unique due to the presence of both a bromoethyl group and a dimethylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

4-(1-Bromoethyl)-N,N-dimethylaniline is an organobromine compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bromoethyl group attached to a dimethylaniline moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C10H12BrN
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 2044927-46-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dimethylaniline portion allows for electrophilic interactions, while the bromoethyl group may facilitate nucleophilic attack or serve as a leaving group in biochemical reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of N,N-dimethylaniline possess activity against various bacterial strains, suggesting that modifications to the structure, such as bromination, may enhance this activity .

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of cell proliferation. Similar compounds have shown efficacy in targeting specific cancer cell lines, indicating a promising avenue for further investigation .

Study 1: Antimicrobial Evaluation

In a comparative study, several N-substituted derivatives of dimethylaniline were synthesized and evaluated for their antimicrobial efficacy against standard bacterial strains such as E. coli and S. aureus. The results indicated that the brominated derivatives exhibited enhanced inhibition zones compared to their non-brominated counterparts, supporting the hypothesis that halogenation increases antimicrobial potency .

Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7) to assess the effects of this compound. The compound showed dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantEnhanced activity due to bromination
N,N-DimethylanilineLowModerateBase structure without halogenation
4-Bromo-N,N-dimethylanilineHighSignificantStronger antimicrobial effects observed

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-(1-bromoethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H14BrN/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,1-3H3

InChI Key

VEJZBALCBYPHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)Br

Origin of Product

United States

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